3-Chloroisoquinolin-1-amine
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Overview
Description
3-Chloroisoquinolin-1-amine is an organic compound with the molecular formula C9H7ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the third position and an amine group at the first position of the isoquinoline ring makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
Mechanism of Action
Mode of Action
Isoquinoline derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the chloro and amino groups in 3-Chloroisoquinolin-1-amine may influence its interaction with biological targets.
Biochemical Pathways
Isoquinoline derivatives have been implicated in a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cell proliferation .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Isoquinoline derivatives have been found to exert various effects at the molecular and cellular levels, such as modulation of enzyme activity, alteration of cell signaling pathways, and induction of cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Its efficacy may also be influenced by the pH and composition of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroisoquinolin-1-amine typically involves the chlorination of isoquinoline followed by amination. One common method is the reaction of isoquinoline with phosphorus pentachloride (PCl5) to introduce the chlorine atom at the third position, forming 3-chloroisoquinoline. This intermediate is then treated with ammonia or an amine source to introduce the amine group at the first position, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and amination steps. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloroisoquinolin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinoline derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include 3-hydroxyisoquinolin-1-amine or 3-alkoxyisoquinolin-1-amine.
Oxidation: Products include quinoline derivatives.
Reduction: Products include amine derivatives with reduced aromaticity.
Scientific Research Applications
3-Chloroisoquinolin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromoisoquinolin-1-amine: Similar structure with a bromine atom instead of chlorine.
3-Fluoroisoquinolin-1-amine: Similar structure with a fluorine atom instead of chlorine.
3-Iodoisoquinolin-1-amine: Similar structure with an iodine atom instead of chlorine.
Uniqueness
3-Chloroisoquinolin-1-amine is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interactions with other molecules, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
3-chloroisoquinolin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWJUIIKIDIXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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